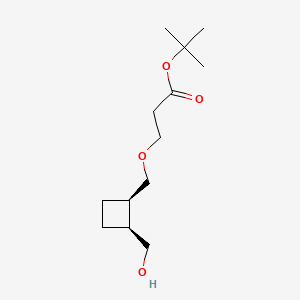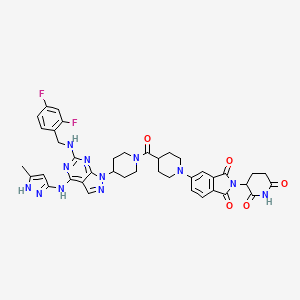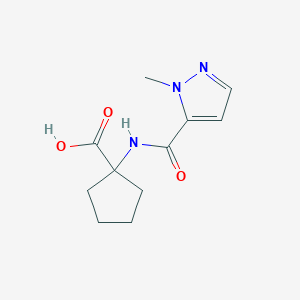
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.
Protodeboronation: Reagents such as propionic acid or hydrogenation catalysts are used under elevated temperatures.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds, while protodeboronation results in the formation of alkanes or alkenes .
Aplicaciones Científicas De Investigación
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butoxycarbonyl protecting group enhances its stability and makes it suitable for various synthetic applications .
Propiedades
Fórmula molecular |
C10H15BO4S |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BO4S/c1-6-7(11(13)14)5-8(16-6)9(12)15-10(2,3)4/h5,13-14H,1-4H3 |
Clave InChI |
XVGCLOWUDBOYFF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC(=C1)C(=O)OC(C)(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)



![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)




